molecular formula C10H5ClFN3 B1503843 4-Chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.0,trideca-1(13),2,4,6,9,11-hexaene

4-Chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.0,trideca-1(13),2,4,6,9,11-hexaene

Cat. No. B1503843
M. Wt: 221.62 g/mol
InChI Key: QHKSKBOQVIJRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.0,trideca-1(13),2,4,6,9,11-hexaene is a useful research compound. Its molecular formula is C10H5ClFN3 and its molecular weight is 221.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.0,trideca-1(13),2,4,6,9,11-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.0,trideca-1(13),2,4,6,9,11-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.0,trideca-1(13),2,4,6,9,11-hexaene

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene

InChI

InChI=1S/C10H5ClFN3/c11-9-8(12)7-5-2-1-3-13-10(5)15-6(7)4-14-9/h1-4H,(H,13,15)

InChI Key

QHKSKBOQVIJRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC3=CN=C(C(=C23)F)Cl)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6′-chloro-2,5′-difluoro-[3,4′]bipyridinyl-3′-ylamine (70 g, 290 mmol) in THF (300 mL) was added dropwise to a solution of sodium bis(trimethylsilyl)amide (720 mL, 1M in THF, 720 mmol) at such a rate that the reaction temperature was maintained at 40° C. When the addition was complete the mixture was stirred for ca. 1 hour at ambient temperature. The bulk of the solvent was evaporated in-vacuo and the residue poured into ice-cold 1N hydrochloric acid. The resulting slurry was filtered and the solid washed with water. The filter cake was collected and triturated with acetone followed by diethyl ether to afford the title compound as a beige solid (40.9 g, 64%). The trituration liquors were evaporated and the residue triturated with methanol followed by diethyl ether to afford a second crop of title compound as a brown solid (6.1 g, 10%). Total yield=47 g, 74%. 1H NMR (400 MHz, DMSO-d6): 13.24 (s, 1H), 8.91 (d, J=2.5 Hz, 1H), 8.77 (dd, J=4.8, 1.7 Hz, 1H), 8.65 (dd, J=7.9, 1.7 Hz, 1H), 7.50 (dd, J=7.9, 4.8 Hz, 1H).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
64%

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